4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-Methyl-2-azabicyclo[211]hexane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often require specialized equipment and glassware, making the process technically challenging .
Industrial Production Methods: The final product is often obtained in high yield after several purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions are typically 1,2-disubstituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for various applications .
Scientific Research Applications
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of new bio-active compounds . In biology and medicine, the compound serves as a bioisostere of benzenoids, making it valuable in drug development and crop science. Its unique structure also makes it useful in the study of molecular interactions and conformational restrictions .
Mechanism of Action
The mechanism of action of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its role as a bioisostere, which allows it to mimic the properties of other biologically active molecules. The compound interacts with specific molecular targets and pathways, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bicyclo[2.1.1]hexane derivatives, such as 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid. These compounds share similar structural features but differ in their functional groups and specific applications.
Uniqueness: What sets 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid apart is its unique combination of a bicyclic structure with a carboxylic acid group, which provides distinct chemical properties and reactivity . This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-6-2-7(3-6,5(9)10)8-4-6/h8H,2-4H2,1H3,(H,9,10) |
InChI Key |
PBBIAPCMFONELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)O |
Origin of Product |
United States |
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